molecular formula C14H9Cl3I2 B11994036 Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- CAS No. 3972-13-2

Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro-

Cat. No.: B11994036
CAS No.: 3972-13-2
M. Wt: 537.4 g/mol
InChI Key: CLPVQCQBVPUQMN-UHFFFAOYSA-N
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Description

Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- is a chemical compound with the molecular formula C14H9Cl3I2 This compound is characterized by the presence of two iodophenyl groups and three chlorine atoms attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- typically involves the iodination of a precursor compound. One common method is the sequential diazotization–iodination of 9,9-bis(4-aminophenyl)xanthene with a KI/NaNO2/p-TsOH system in acetonitrile at room temperature . This process results in the formation of the desired iodinated product.

Industrial Production Methods

Industrial production of Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- may involve large-scale iodination reactions using similar methods as described above. The use of palladium-catalyzed carbonylation polymerization is another effective method for producing related compounds, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- involves its interaction with specific molecular targets and pathways. The iodophenyl groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- is unique due to the presence of both iodophenyl and trichloro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

CAS No.

3972-13-2

Molecular Formula

C14H9Cl3I2

Molecular Weight

537.4 g/mol

IUPAC Name

1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Cl3I2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H

InChI Key

CLPVQCQBVPUQMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)C(Cl)(Cl)Cl)I

Origin of Product

United States

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